
Octadecanoyl cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Octadecanoyl cyanide can be synthesized through several methods. One common approach involves the reaction of octadecanoic acid with a cyanating agent such as cyanogen bromide (BrCN) or sodium cyanide (NaCN) under controlled conditions. The reaction typically requires a solvent like dimethylformamide (DMF) and a catalyst such as triethylamine (TEA) to facilitate the formation of the cyanide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent synthesis. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
Octadecanoyl cyanide undergoes various chemical reactions, including:
Oxidation: The cyanide group can be oxidized to form carboxylic acids or amides.
Reduction: The cyanide group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The cyanide group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Octadecanoyl cyanide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organic compounds and in studying reaction mechanisms.
Biology: Investigated for its potential role in biological systems, including its interaction with enzymes and proteins.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems or as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Wirkmechanismus
The mechanism of action of octadecanoyl cyanide involves its interaction with molecular targets such as enzymes and receptors. The cyanide group can form strong bonds with metal ions in enzymes, inhibiting their activity. This interaction can lead to various biochemical effects, including the disruption of metabolic pathways and cellular respiration.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexadecanoyl cyanide: Similar structure but with a shorter carbon chain.
Dodecanoyl cyanide: Even shorter carbon chain, leading to different physical and chemical properties.
Octadecanoyl chloride: Similar structure but with a chloride group instead of a cyanide group.
Uniqueness
Octadecanoyl cyanide is unique due to its long carbon chain combined with the reactive cyanide group. This combination imparts distinct physical properties, such as higher melting and boiling points, and unique chemical reactivity compared to shorter-chain analogs or compounds with different functional groups.
Eigenschaften
CAS-Nummer |
64985-87-1 |
|---|---|
Molekularformel |
C19H35NO |
Molekulargewicht |
293.5 g/mol |
IUPAC-Name |
octadecanoyl cyanide |
InChI |
InChI=1S/C19H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20/h2-17H2,1H3 |
InChI-Schlüssel |
NOFIWBGKLSDRHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


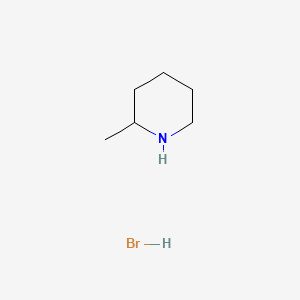
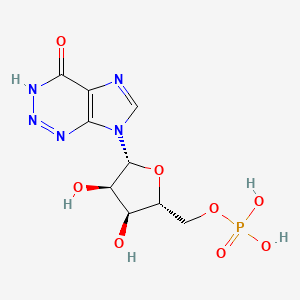
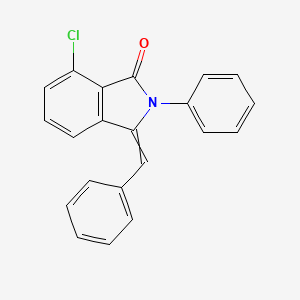
![4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14483726.png)
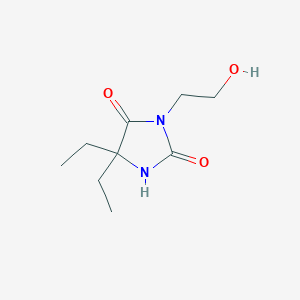
![4-(Bicyclo[1.1.0]butan-2-yl)pyridine](/img/structure/B14483733.png)
![Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]-](/img/structure/B14483737.png)
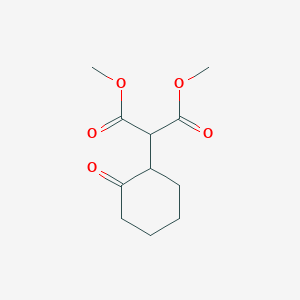
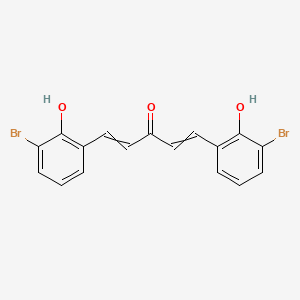

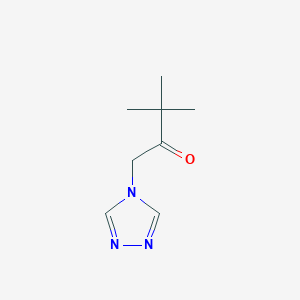
![3-[2-(4-Methoxyphenyl)ethyl]phenol](/img/structure/B14483756.png)


